(5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanamine: is a chemical compound that features a unique combination of a tetrahydropyran ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the formation of the oxadiazole ring followed by the introduction of the tetrahydropyran moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxadiazole ring. The tetrahydropyran ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or the tetrahydropyran ring, potentially leading to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the methanamine group and the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the compound.
Scientific Research Applications
Chemistry: In chemistry, (5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of (5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- (5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanol
- (5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)acetic acid
Uniqueness: Compared to similar compounds, (5-(Tetrahydro-2h-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanamine is unique due to the presence of the methanamine group. This functional group can significantly influence the compound’s reactivity and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C8H13N3O2 |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
[5-(oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C8H13N3O2/c9-5-7-10-8(13-11-7)6-1-3-12-4-2-6/h6H,1-5,9H2 |
InChI Key |
QAPMDBPDNSNKJM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC(=NO2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.